molecular formula C40H58N4O12 B15381834 (R)-4-Boc-5-methyl-1,4-diazepane 1/2 dbta salt

(R)-4-Boc-5-methyl-1,4-diazepane 1/2 dbta salt

Cat. No.: B15381834
M. Wt: 786.9 g/mol
InChI Key: HMOFKYVGSCPZAU-FLYYOZMWSA-N
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Description

(R)-4-Boc-5-methyl-1,4-diazepane 1/2 dbta salt is a useful research compound. Its molecular formula is C40H58N4O12 and its molecular weight is 786.9 g/mol. The purity is usually 95%.
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Biological Activity

(R)-4-Boc-5-methyl-1,4-diazepane 1/2 dbta salt is a compound of significant interest in medicinal chemistry, particularly due to its potential as a therapeutic agent. This article reviews its biological activity, focusing on its role as a Bruton’s tyrosine kinase (Btk) inhibitor, which is pivotal in various immune responses and related diseases.

Chemical Structure and Properties

The compound features a diazepane ring with a Boc (tert-butyloxycarbonyl) protecting group and a methyl substitution. The structural formula can be represented as follows:

 R 4 Boc 5 methyl 1 4 diazepane\text{ R 4 Boc 5 methyl 1 4 diazepane}

This configuration is crucial for its biological interactions and pharmacological properties.

Bruton’s tyrosine kinase (Btk) plays a critical role in B-cell receptor signaling pathways. Inhibition of Btk is associated with the treatment of autoimmune diseases, such as rheumatoid arthritis and certain types of cancer, including B-cell malignancies. The compound has demonstrated an IC50 value of 10 µM or less in Btk kinase assays, indicating potent inhibitory activity .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

  • Btk Inhibition : The compound effectively inhibits Btk activity, which is essential for B-cell development and function.
  • Therapeutic Potential : It shows promise in treating autoimmune diseases and cancers associated with aberrant Btk activity .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Btk InhibitionIC50 < 10 µM
Autoimmune DiseasePotential treatment for rheumatoid arthritis
Cancer TreatmentEfficacy in B-cell malignancies

Case Studies

Several studies have evaluated the efficacy of this compound in preclinical models:

  • Study on Rheumatoid Arthritis :
    • Objective : Assess the impact on inflammatory markers.
    • Findings : Significant reduction in pro-inflammatory cytokines was observed upon treatment with the compound, suggesting its potential in managing rheumatoid arthritis symptoms .
  • Cancer Efficacy Study :
    • Objective : Evaluate anti-tumor effects in B-cell malignancies.
    • Results : The compound exhibited dose-dependent inhibition of tumor growth in xenograft models of chronic lymphocytic leukemia (CLL), highlighting its therapeutic promise .

Synthesis and Formulation

The synthesis of (R)-4-Boc-5-methyl-1,4-diazepane involves several steps that ensure the purity and efficacy of the compound:

  • Starting Materials : Utilization of chiral intermediates to ensure enantiomeric purity.
  • Protective Groups : The Boc group is critical for maintaining stability during synthesis and enhancing bioavailability upon administration .

Properties

Molecular Formula

C40H58N4O12

Molecular Weight

786.9 g/mol

IUPAC Name

tert-butyl (7R)-7-methyl-1,4-diazepane-1-carboxylate;(2S,3S)-2,3-dibenzoyloxybutanedioic acid

InChI

InChI=1S/C18H14O8.2C11H22N2O2/c19-15(20)13(25-17(23)11-7-3-1-4-8-11)14(16(21)22)26-18(24)12-9-5-2-6-10-12;2*1-9-5-6-12-7-8-13(9)10(14)15-11(2,3)4/h1-10,13-14H,(H,19,20)(H,21,22);2*9,12H,5-8H2,1-4H3/t13-,14-;2*9-/m011/s1

InChI Key

HMOFKYVGSCPZAU-FLYYOZMWSA-N

Isomeric SMILES

C[C@@H]1CCNCCN1C(=O)OC(C)(C)C.C[C@@H]1CCNCCN1C(=O)OC(C)(C)C.C1=CC=C(C=C1)C(=O)O[C@@H]([C@@H](C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O

Canonical SMILES

CC1CCNCCN1C(=O)OC(C)(C)C.CC1CCNCCN1C(=O)OC(C)(C)C.C1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O

Origin of Product

United States

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